

Application Notes and Protocol for Heck Reaction of 4-iodo-5-methylisoxazole

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Compound of Interest

Compound Name: **4-iodo-5-methylisoxazole**

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Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.^[1] This transformation is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures and playing a crucial role in the pharmaceutical industry. The isoxazole motif is a key heterocyclic scaffold found in numerous biologically active compounds. The ability to functionalize the isoxazole ring, for instance, through the Heck reaction of **4-iodo-5-methylisoxazole**, provides a versatile route for the synthesis of novel derivatives with potential therapeutic applications.^[2]

These application notes provide a detailed protocol for the Heck reaction using **4-iodo-5-methylisoxazole**, along with relevant data and visualizations to guide researchers in its successful implementation.

Data Presentation

The following table summarizes typical reaction conditions and yields for the Heck reaction of a closely related substrate, 3-ethoxy-**4-iodo-5-methylisoxazole**, with various vinylic compounds. These conditions can serve as a starting point for the optimization of reactions with **4-iodo-5-methylisoxazole**.

Entry	Vinylic Compound	Catalyst (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)
1	Styrene	Pd(PPh ₃) ₂ Cl ₂ (2.8)	N(C ₂ H ₅) ₃	DMF	80	18	85
2	Ethyl acrylate	Pd(PPh ₃) ₂ Cl ₂ (2.8)	N(C ₂ H ₅) ₃	DMF	80	18	98
3	Methyl vinyl ketone	Pd(PPh ₃) ₂ Cl ₂ (2.8)	N(C ₂ H ₅) ₃	DMF	80	18	75
4	4-Vinylpyridine	Pd(PPh ₃) ₂ Cl ₂ (2.8)	N(C ₂ H ₅) ₃	DMF	80	18	92

Experimental Protocol

This protocol is adapted from a general procedure for the Heck coupling of 3-ethoxy-**4-iodo-5-methylisoxazole**.

Materials:

- **4-Iodo-5-methylisoxazole**
- Alkene (e.g., styrene, ethyl acrylate)
- Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂)
- Triphenylphosphine (PPh₃) (if using Pd(OAc)₂)
- Triethylamine (N(C₂H₅)₃) or another suitable base (e.g., Na₂CO₃, K₂CO₃)
- Anhydrous N,N-Dimethylformamide (DMF) or another suitable solvent (e.g., acetonitrile, THF)

- Schlenk flask or other suitable reaction vessel
- Magnetic stirrer and stir bar
- Inert gas supply (Argon or Nitrogen)
- Standard laboratory glassware for work-up and purification
- Silica gel for column chromatography

Procedure:

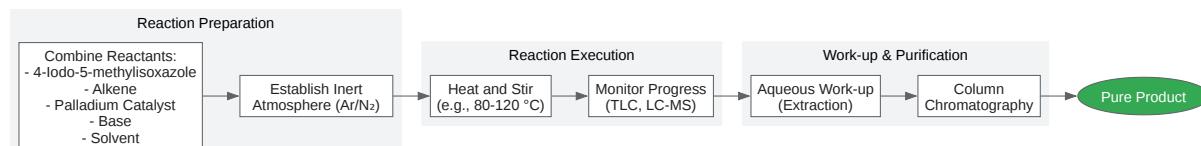
- Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add **4-iodo-5-methylisoxazole** (1.0 equiv). If using a solid palladium catalyst and ligand, add them at this stage (e.g., $\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$ (0.03 equiv)).
- Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.
- Addition of Reagents: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF). If using a palladium precursor like $\text{Pd}(\text{OAc})_2$, add the ligand (e.g., PPh_3 , 0.06 equiv) to the mixture. Stir for a few minutes until the solids are dissolved.
- Add the base (e.g., triethylamine, 2.0 equiv) to the reaction mixture.
- Finally, add the alkene (1.5 - 2.0 equiv) via syringe.
- Reaction Execution: Place the sealed flask in a preheated oil bath at the desired temperature (typically 80-120 °C).[1][3]
- Stir the reaction mixture vigorously for the required time (typically 4-24 hours).
- Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (**4-iodo-5-methylisoxazole**) is consumed.
- Work-up:

- Once the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.
- Wash the organic layer with water and then with brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.

- Purification:** Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 4-alkenyl-5-methylisoxazole derivative.
- Characterization:** Confirm the structure of the purified product using spectroscopic methods such as ^1H NMR, ^{13}C NMR, and mass spectrometry.

Visualizations

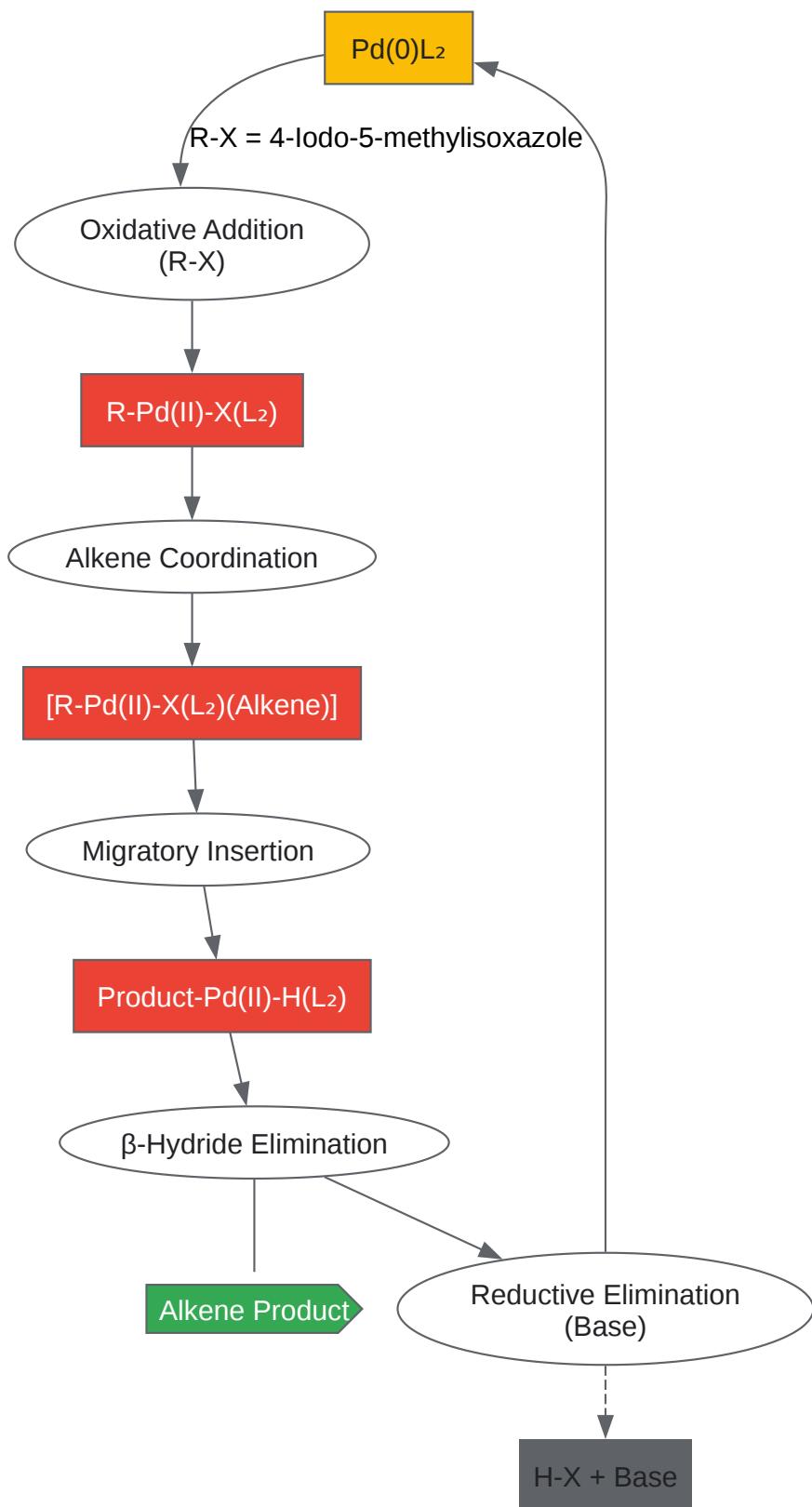
Heck Reaction Workflow



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Caption: Experimental workflow for the Heck reaction of **4-iodo-5-methylisoxazole**.

Simplified Catalytic Cycle of the Heck Reaction



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Caption: Simplified mechanism of the palladium-catalyzed Heck reaction.

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